{4-[(4-chlorophenyl)sulfonyl]piperazino}(4,5,6,7-tetrahydro-1H-indazol-3-yl)methanone
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Overview
Description
{4-[(4-chlorophenyl)sulfonyl]piperazino}(4,5,6,7-tetrahydro-1H-indazol-3-yl)methanone is a complex organic compound that features a combination of piperazine and indazole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {4-[(4-chlorophenyl)sulfonyl]piperazino}(4,5,6,7-tetrahydro-1H-indazol-3-yl)methanone typically involves multiple steps, starting with the preparation of the piperazine and indazole intermediates. One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts to form the piperazine ring . The indazole moiety can be synthesized via the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones under acidic conditions .
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and solvents that facilitate the cyclization and condensation reactions is also common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
{4-[(4-chlorophenyl)sulfonyl]piperazino}(4,5,6,7-tetrahydro-1H-indazol-3-yl)methanone undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce secondary amines or alcohols .
Scientific Research Applications
{4-[(4-chlorophenyl)sulfonyl]piperazino}(4,5,6,7-tetrahydro-1H-indazol-3-yl)methanone has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antiviral, and anti-inflammatory properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of {4-[(4-chlorophenyl)sulfonyl]piperazino}(4,5,6,7-tetrahydro-1H-indazol-3-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist . The exact pathways involved depend on the specific biological context and target .
Comparison with Similar Compounds
Similar Compounds
- {4-[(4-bromophenyl)sulfonyl]piperazino}(4,5,6,7-tetrahydro-1H-indazol-3-yl)methanone
- {4-[(4-methylphenyl)sulfonyl]piperazino}(4,5,6,7-tetrahydro-1H-indazol-3-yl)methanone
- {4-[(4-fluorophenyl)sulfonyl]piperazino}(4,5,6,7-tetrahydro-1H-indazol-3-yl)methanone
Uniqueness
The uniqueness of {4-[(4-chlorophenyl)sulfonyl]piperazino}(4,5,6,7-tetrahydro-1H-indazol-3-yl)methanone lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the chlorophenyl group enhances its potential as an enzyme inhibitor, while the piperazine and indazole moieties contribute to its overall stability and reactivity .
Properties
Molecular Formula |
C18H21ClN4O3S |
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Molecular Weight |
408.9 g/mol |
IUPAC Name |
[4-(4-chlorophenyl)sulfonylpiperazin-1-yl]-(4,5,6,7-tetrahydro-1H-indazol-3-yl)methanone |
InChI |
InChI=1S/C18H21ClN4O3S/c19-13-5-7-14(8-6-13)27(25,26)23-11-9-22(10-12-23)18(24)17-15-3-1-2-4-16(15)20-21-17/h5-8H,1-4,9-12H2,(H,20,21) |
InChI Key |
YEYJFXZGLDVHAH-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(C1)C(=NN2)C(=O)N3CCN(CC3)S(=O)(=O)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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